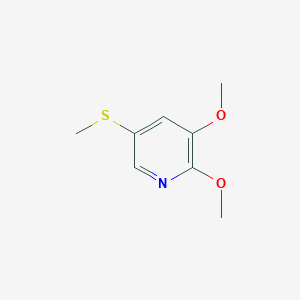

2,3-Dimethoxy-5-(methylthio)pyridine

Description

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

2,3-dimethoxy-5-methylsulfanylpyridine |

InChI |

InChI=1S/C8H11NO2S/c1-10-7-4-6(12-3)5-9-8(7)11-2/h4-5H,1-3H3 |

InChI Key |

LXLPTRTXNUXEPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC(=C1)SC)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Alkylation Route

One extensively documented method involves the nucleophilic substitution of a halogenated intermediate with sodium hydrosulfide (NaSH) followed by alkylation with methyl iodide (MeI) in the presence of tetra-n-butylammonium hydroxide (TBAOH) as a strong base, reaction medium, and phase-transfer catalyst. This method has been reported to yield 2,3-dimethoxy-5-(methylthio)pyridine derivatives in high yield (approximately 85%) under relatively mild conditions.

- Start with a 4-chloro-2,3-dimethoxypyridine N-oxide intermediate.

- React with 30% aqueous sodium hydrosulfide at 70°C for 5 hours in the presence of TBAOH.

- Follow with methylation using methyl iodide at 15–20°C for 8 hours.

- Isolate the product by extraction and purification.

This method benefits from the use of TBAOH, which acts as a base and phase-transfer catalyst, facilitating nucleophilic substitution in aqueous media without requiring harsh conditions or organic solvents.

Oxidation and Substitution Sequence

The preparation can also involve initial oxidation of a methylthio-substituted pyridine to a sulfone or sulfoxide, followed by substitution reactions to introduce methoxy groups. For example, oxidation of methylthio-pyridine derivatives with 30% hydrogen peroxide (H2O2) at 75°C over 24 hours yields methanesulfonyl-substituted pyridine N-oxides, which can be further transformed chemically.

This oxidation step is notable for being atom-economic and solvent- and catalyst-free, representing a green chemistry approach.

Synthesis from Dimethoxypyridine Precursors

Another synthetic route involves starting from 3,4-dimethoxypyridine, which undergoes reaction with methylthiol or methylthio reagents under reflux in acetic acid. This reaction introduces the methylthio group at the 5-position of the pyridine ring. After refluxing for several hours, the reaction mixture is cooled and extracted with an organic solvent such as dichloromethane to isolate this compound.

Representative Reaction Conditions and Data

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | NaSH (30% aq.), TBAOH (40% w/w), 4-chloro-2,3-dimethoxypyridine N-oxide | 70°C | 5 h | ~95 | Followed by extraction with cyclopentyl methyl ether and purification |

| Alkylation | Methyl iodide, TBAOH (40% w/w) | 15–20°C | 8 h | 85 | Phase-transfer catalysis facilitates reaction |

| Oxidation | 30% H2O2 (portion-wise addition) | 75°C | 24 h | 85 | Converts methylthio to methanesulfonyl derivatives; green chemistry approach |

| Direct methylthio introduction | 3,4-Dimethoxypyridine, methylthiol, acetic acid reflux | Reflux (~118°C) | Several hours | Not specified | Extraction with dichloromethane for isolation |

Mechanistic Insights

- The nucleophilic substitution involves displacement of chlorine on the pyridine ring by hydrosulfide ions, forming a thiol intermediate.

- Subsequent methylation with methyl iodide converts the thiol to a methylthio substituent.

- Oxidation with hydrogen peroxide selectively converts methylthio groups to sulfone or sulfoxide functionalities, which can be useful intermediates.

- The use of tetra-n-butylammonium hydroxide as a phase-transfer catalyst enhances the nucleophilicity of hydrosulfide and solubilizes reactants in aqueous media.

Summary of Research Discoveries and Perspectives

- The use of TBAOH in aqueous media represents an efficient, green, and scalable method for the synthesis of this compound derivatives.

- Oxidation with 30% hydrogen peroxide is an environmentally benign method to modify methylthio groups, avoiding heavy metal catalysts and harsh conditions.

- Direct methylthio introduction via reaction of dimethoxypyridine with methylthiol in acidic media is a classical approach but may require longer reaction times and organic solvent extraction.

- The combination of nucleophilic substitution and alkylation steps provides high yields and operational simplicity, suitable for industrial applications.

- Spectroscopic data (NMR, IR) confirm the presence of methoxy and methylthio groups, with characteristic chemical shifts supporting structural assignments.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-5-(methylthio)pyridine undergoes various types of chemical reactions, including:

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Various reduced forms depending on the specific conditions.

Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

2,3-Dimethoxy-5-(methylthio)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2,3-Dimethoxy-5-Substituted Pyridines

Key Findings :

- Electronic Effects : The methylthio group (-SCH₃) is weakly electron-donating, increasing the pyridine ring’s electron density compared to the electron-withdrawing -CF₃ group. This influences reactivity in electrophilic substitutions and metal coordination .

- Applications : While the methylthio derivative serves as a pharmaceutical intermediate, trifluoromethyl and silyl-substituted analogs are tailored for stability (e.g., agrochemicals) or synthetic versatility (e.g., protecting groups) .

Comparison with Other Methylthio-Containing Pyridines

Methylthio groups appear in diverse pyridine derivatives, affecting biological activity and synthetic pathways:

Table 2: Methylthio-Substituted Pyridines with Varied Scaffolds

Key Findings :

- Biological Relevance : Methylthio groups in imidazole-pyridine hybrids (e.g., compound in ) enhance binding to kinase targets, demonstrating their role in medicinal chemistry.

- Synthetic Utility : Halogenated methylthio pyridines (e.g., ) enable further functionalization via cross-coupling, contrasting with the target compound’s role as a direct intermediate .

Biological Activity

2,3-Dimethoxy-5-(methylthio)pyridine is a heterocyclic organic compound notable for its unique structural features, including methoxy groups at the 2 and 3 positions and a methylthio group at the 5 position of the pyridine ring. Its molecular formula is , which contributes to its diverse biological activities. This article explores the compound's biological activity, including its antioxidant, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The presence of methoxy and methylthio groups in this compound enhances its chemical reactivity and biological interactions. These substitutions allow the compound to engage with various biological targets, influencing enzyme activity and receptor interactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties . These properties are vital for preventing oxidative stress-related diseases, as they help neutralize free radicals in biological systems.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through various mechanisms. Studies suggest that it may inhibit specific enzymatic pathways involved in inflammatory responses, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results. The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance:

- In vitro studies indicate that derivatives of this compound can significantly reduce tumor growth in cellular models.

- Specific assays have shown that it can increase early and late apoptosis in breast cancer cell lines such as MDA-MB-231 and MCF-7.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antioxidant Activity :

- Objective : To assess the antioxidant capacity of the compound.

- Method : DPPH radical scavenging assay.

- Results : The compound displayed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

-

Anti-inflammatory Study :

- Objective : To evaluate the anti-inflammatory effects on macrophage cells.

- Method : Measurement of cytokine levels post-treatment.

- Results : A marked decrease in pro-inflammatory cytokines was observed, suggesting effective anti-inflammatory action.

-

Anticancer Evaluation :

- Objective : To determine the cytotoxic effects on cancer cell lines.

- Method : MTT assay to measure cell viability.

- Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating significant anticancer potential.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methoxy-4-(methylthio)pyridine | Contains one methoxy group and one methylthio group | Lacks the second methoxy group present in target compound |

| 3,4-Dimethoxypyridine | Two methoxy groups but lacks a methylthio group | Does not possess sulfur functionality |

| 2,6-Dimethoxypyridine | Similar methoxy substitutions but different positions | Different reactivity due to position changes |

| 2,3-Dimethoxy-4-(methylthio)pyridine | Similar structure but different substitution pattern | Variation in biological activity due to position |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dimethoxy-5-(methylthio)pyridine?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using 3,4-dimethoxyphenylboronic acid with halogenated pyridine precursors under reflux conditions (toluene/EtOH, 105°C) in the presence of Pd(PPh₃)₄ and K₂CO₃ . Alternative routes include nucleophilic substitution of methoxy and methylthio groups on pre-functionalized pyridine scaffolds, as seen in analogous syntheses of trifluoromethyl and trimethylsilyl derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for structural elucidation (as demonstrated in thieno[2,3-d]pyrimidine derivatives) . High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is critical for assessing synthetic yield and purity .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Implement standard laboratory safety protocols: use personal protective equipment (PPE), ensure adequate ventilation, and avoid dust formation. Spill management requires inert absorption materials and disposal via certified chemical waste handlers, as outlined in safety data sheets for structurally related pyridine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?

- Methodological Answer : Optimize parameters such as:

- Catalyst loading : Reduce Pd(PPh₃)₄ to ≤5 mol% to minimize side reactions.

- Solvent system : Test mixed solvents (e.g., DME/water) to enhance boronic acid solubility .

- Base selection : Compare Na₂CO₃ with weaker bases (e.g., K₃PO₄) to mitigate dehalogenation side reactions.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time while maintaining yield .

Q. How do substituent modifications on the pyridine ring influence physicochemical properties and reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl, trimethylsilyl) at the 5-position increase electrophilicity, enabling regioselective functionalization. Conversely, methylthio groups enhance nucleophilic aromatic substitution (SNAr) reactivity at adjacent positions. Comparative studies with analogs like 2,3-Dimethoxy-5-(trifluoromethyl)pyridine and 5-(dimethoxymethyl)-2,3-dimethoxypyridine highlight these trends.

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Conduct systematic stability studies under varying conditions (pH, temperature, solvent polarity). For solubility discrepancies, use differential scanning calorimetry (DSC) to identify polymorphic forms and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-validate results with HPLC to rule out impurity interference .

Q. What role does this compound play in medicinal chemistry and drug discovery?

- Methodological Answer : The compound serves as a key intermediate in synthesizing bioactive molecules, such as azaindolyl-pyrimidine inhibitors (e.g., VX-?) for antiviral research and thieno[2,3-d]pyrimidine derivatives for kinase inhibition studies . Its methoxy and methylthio groups facilitate late-stage functionalization via demethylation or oxidation to sulfone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.